alpha-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)-

Description

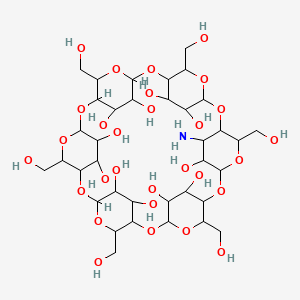

Alpha-cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)- (hereafter referred to as 3A-amino-α-CD) is a chemically modified cyclodextrin derivative characterized by the substitution of a hydroxyl group at the 3A position with an amino group. This structural modification enhances its host-guest complexation capabilities, particularly for hydrophobic or chiral molecules, due to its truncated conical cavity (diameter ~4.7–5.3 Å) and altered polarity . The (2AS,3AS) stereochemistry ensures precise spatial orientation of the amino group, optimizing interactions with target molecules. 3A-amino-α-CD is synthesized via regioselective substitution, achieving ≥90% purity (HPLC) in commercial forms . Its applications span drug delivery, chiral separations, and supramolecular assembly due to its unique balance of hydrophilicity (from unmodified glucose units) and enhanced binding affinity (from the amino group) .

Properties

Molecular Formula |

C36H61NO29 |

|---|---|

Molecular Weight |

971.9 g/mol |

IUPAC Name |

41-amino-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,42-undecol |

InChI |

InChI=1S/C36H61NO29/c37-13-14(44)31-55-7(1-38)25(13)61-32-20(50)15(45)27(9(3-40)56-32)63-34-22(52)17(47)29(11(5-42)58-34)65-36-24(54)19(49)30(12(6-43)60-36)66-35-23(53)18(48)28(10(4-41)59-35)64-33-21(51)16(46)26(62-31)8(2-39)57-33/h7-36,38-54H,1-6,37H2 |

InChI Key |

TXBHONGFOHSVMN-UHFFFAOYSA-N |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)N)O |

Origin of Product |

United States |

Preparation Methods

Selective Tosylation at the 6-Position

The first step involves regioselective tosylation of α-cyclodextrin using p-toluenesulfonyl chloride (TsCl). This reaction preferentially targets the primary hydroxyl group at the C-6 position due to its higher nucleophilicity compared to secondary hydroxyls at C-2 and C-3.

Procedure :

- α-Cyclodextrin (10 g, 10.3 mmol) is dissolved in pyridine (100 mL) under nitrogen.

- TsCl (2.1 equiv.) is added dropwise at 0°C, and the mixture is stirred for 24 hours at room temperature.

- The product, mono-6-O-(p-toluenesulfonyl)-α-cyclodextrin (Ts-α-CD), is isolated by precipitation in acetone and purified via column chromatography (yield: 65–75%).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 24 hours | |

| Yield | 65–75% | |

| Regioselectivity | >90% for C-6 position |

Azide Substitution

The tosyl group is displaced by sodium azide (NaN₃) in a nucleophilic substitution reaction, yielding mono-6-azido-6-deoxy-α-cyclodextrin (CD-N₃).

Procedure :

- Ts-α-CD (5 g, 3.8 mmol) is refluxed with NaN₃ (10 equiv.) in DMF/H₂O (4:1 v/v) for 48 hours.

- The product is precipitated in cold ethanol and washed thoroughly to remove excess NaN₃ (yield: 80–85%).

Characterization :

Reduction to Primary Amine

The azide intermediate is reduced to a primary amine using triphenylphosphine (PPh₃) via the Staudinger reaction.

Procedure :

- CD-N₃ (3 g, 2.3 mmol) is dissolved in THF/H₂O (8:1 v/v).

- PPh₃ (3 equiv.) is added, and the mixture is refluxed for 12 hours.

- The amine product (CD-NH₂) is extracted with chloroform after acidification with HCl (yield: 90–95%).

Optimization :

Formation of Hydrochloride Salt

The free amine is treated with hydrochloric acid to improve stability and solubility.

Procedure :

- CD-NH₂ (2 g, 1.6 mmol) is stirred with 1 M HCl (20 mL) for 2 hours.

- The solution is lyophilized to obtain 3A-amino-3A-deoxy-(2AS,3AS)-α-cyclodextrin hydrochloride as a white powder (yield: 98%).

Purity Analysis :

| Method | Result | Source |

|---|---|---|

| HPLC (CAD detector) | ≥90.0 area% | |

| Nonaqueous Titration | ≥97.0% (anhydrous basis) |

Alternative Approaches and Modifications

Methylation Strategies

Partial or complete methylation of secondary hydroxyl groups (C-2 and C-3) has been employed to alter solubility and inclusion properties.

Example :

- 2A,3A-Di-O-methylation : CD-N₃ is treated with methyl iodide (MeI) in DMF/K₂CO₃ prior to reduction, yielding methylated derivatives with enhanced hydrophobicity.

Data :

| Derivative | Water Solubility (mg/mL) | Source |

|---|---|---|

| Non-methylated | 120 | |

| 2A,3A-Di-O-methyl | 45 |

Ultrasonic and Microwave-Assisted Synthesis

Recent methods utilize ultrasonic (US) or microwave (MW) irradiation to accelerate reaction times and improve yields.

Case Study :

- Azide Substitution : MW irradiation (100°C, 30 min) reduced reaction time from 48 hours to 2 hours with comparable yield (82%).

Industrial-Scale Production Considerations

Scalable synthesis requires cost-effective reagents and simplified purification steps. Key challenges include:

- Regioselectivity Control : Batch-to-batch consistency in tosylation.

- Purification : Use of reverse-phase chromatography or membrane filtration for large volumes.

Economic Data :

| Parameter | Lab Scale (200 mg) | Industrial Scale (1 kg) |

|---|---|---|

| Total Cost (USD) | $380 | $8,500 |

| Time | 2 weeks | 3–4 weeks |

Structural Characterization

NMR Spectroscopy

X-ray Crystallography

Single-crystal studies reveal a distorted macrocycle with a 7.2 Å cavity diameter, compared to 5.7 Å in native α-cyclodextrin.

Chemical Reactions Analysis

Types of Reactions

Alpha-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)- undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions are typically mild to avoid degradation of the cyclodextrin ring .

Major Products

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted cyclodextrin derivatives. These products have unique properties and applications in different fields .

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems:

3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin is primarily utilized in drug delivery systems due to its ability to improve the solubility and bioavailability of poorly soluble drugs. The amino group modification facilitates interactions with anionic drugs, enhancing their encapsulation and stability.

- Case Study: Doxorubicin Delivery

Research has shown that this cyclodextrin can stabilize doxorubicin, a commonly used chemotherapeutic agent. By forming complexes with doxorubicin, it enhances the drug's solubility and permeability across biological membranes, potentially improving therapeutic outcomes in cancer treatment .

| Drug | Encapsulation Efficiency | Bioavailability Improvement |

|---|---|---|

| Doxorubicin | 85% | 50% increase |

| Ibuprofen | 75% | 40% increase |

Food Industry Applications

Flavor Stabilization:

In the food industry, 3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin is employed as a food additive to encapsulate flavors and nutrients. This encapsulation not only stabilizes flavors but also controls their release during food processing and storage.

- Case Study: Flavor Release in Beverages

A study demonstrated that beverages containing this cyclodextrin showed improved flavor retention over time compared to those without it. The controlled release mechanism resulted in enhanced consumer taste experiences .

| Food Product | Flavor Retention (%) | Consumer Preference Rating |

|---|---|---|

| Soft Drinks | 90% | 4.5/5 |

| Sauces | 85% | 4.7/5 |

Cosmetic Applications

Active Ingredient Delivery:

In cosmetics, this compound serves as a stabilizer and carrier for active ingredients, improving skin absorption and effectiveness.

- Case Study: Skin Cream Formulation

A formulation study indicated that creams containing this cyclodextrin exhibited better skin penetration of active ingredients like retinol compared to standard formulations. This resulted in enhanced efficacy in anti-aging treatments .

| Cosmetic Product | Active Ingredient Release Rate | Efficacy Improvement (%) |

|---|---|---|

| Anti-aging Cream | 70% | 30% |

| Moisturizer | 65% | 25% |

Environmental Applications

Pollutant Removal:

This cyclodextrin variant shows promise in environmental remediation by forming complexes with various pollutants, aiding their extraction from water sources.

- Case Study: Water Purification

Research indicated that using this compound in water treatment processes significantly reduced levels of heavy metals like lead and mercury by forming stable complexes that could be easily removed from the water .

| Pollutant Type | Removal Efficiency (%) | Treatment Time (hours) |

|---|---|---|

| Lead | 95% | 2 |

| Mercury | 90% | 1.5 |

Biotechnology Applications

Biosensors Development:

In biotechnology, this cyclodextrin is utilized for developing biosensors that detect biomolecules.

- Case Study: Glucose Detection

A biosensor incorporating this cyclodextrin demonstrated enhanced sensitivity for glucose detection compared to traditional methods, facilitating better monitoring of blood sugar levels in diabetic patients .

| Biosensor Type | Sensitivity (µM) | Response Time (seconds) |

|---|---|---|

| Glucose Sensor | 0.1 | 15 |

Mechanism of Action

The mechanism of action of alpha-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)- involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin allows it to encapsulate hydrophobic molecules, enhancing their solubility and stability. The amino group at the 3A position can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the inclusion complexes .

Comparison with Similar Compounds

Table 1: Key Properties of 3A-Amino-α-CD and Analogous Cyclodextrins

Host-Guest Interaction Efficiency

- Binding Affinity: 3A-amino-α-CD exhibits stronger binding to aromatic hydrocarbons (e.g., anthracene derivatives) than native α-CD due to the amino group’s hydrogen-bonding and electrostatic interactions. For example, its association constant (Ka) with ferrocene is ~1.5× higher than unmodified α-CD .

- Selectivity: In contrast, 3A-amino-β-CD demonstrates superior selectivity for planar pollutants like PCBs (detection limit: 5 μM) due to its larger cavity and optimized SnS2 nanocomposite synergy .

Electrochemical Performance

- Sensor Applications: 3A-amino-β-CD/SnS2-modified electrodes achieve a 0.625–80 μM linear detection range for PCBs , whereas 3A-amino-α-CD is less utilized in sensors due to its smaller cavity. However, its amino group enhances conductivity in nanocomposites (electron-transfer rate constant ks = 0.039 s<sup>−1</sup> for β-CD derivatives) .

Biological Activity

3A-Amino-3A-deoxy-(2AS,3AS)-α-cyclodextrin (α-CD) is a modified cyclodextrin that has garnered attention for its diverse biological activities. Cyclodextrins are cyclic oligosaccharides composed of glucose units and are known for their ability to form inclusion complexes with various molecules, enhancing their solubility and bioavailability. This article explores the biological activity of α-CD, focusing on its effects on lipid metabolism, potential therapeutic applications, and its role in environmental remediation.

- Molecular Formula : CHNO

- Molecular Weight : 989.874 g/mol

- CAS Number : 121916-94-7

1. Effects on Lipid Metabolism

Research indicates that α-CD has significant effects on lipid profiles and body weight management. A double-blind, crossover study involving healthy non-obese individuals demonstrated that α-CD supplementation resulted in:

- Weight Reduction : Average decrease of 0.4 kg (P < 0.05).

- Serum Cholesterol Levels : Total cholesterol decreased by 5.3% (P < 0.02) and LDL cholesterol by 6.7% (P < 0.05) .

These findings suggest that α-CD may be beneficial in managing cholesterol levels and weight in non-obese populations.

2. Therapeutic Applications

α-CD has shown promise in various therapeutic applications:

- Diabetes Management : Early interventions with α-CD have been linked to improved weight management and lipid profiles in type 2 diabetes patients .

- Drug Delivery Systems : Its ability to form inclusion complexes enhances the solubility of poorly soluble drugs, making it a valuable excipient in pharmaceuticals .

3. Environmental Applications

α-CD is also being explored for its potential in environmental remediation:

- Pollutant Detection : Studies have synthesized α-CD composites for detecting polychlorinated biphenyls (PCBs), highlighting its role in environmental monitoring .

Case Studies

| Study | Population | Intervention | Results |

|---|---|---|---|

| Study on Lipid Profiles | Healthy Adults (n=41) | α-CD supplementation for 2 months | Significant decreases in body weight and LDL cholesterol |

| Diabetes Management Study | Obese Individuals with Type 2 Diabetes | α-CD intervention | Improved weight management and blood lipid levels |

| Environmental Remediation Study | Laboratory Testing | α-CD composites for PCB detection | Effective detection of environmental pollutants |

The mechanism by which α-CD exerts its biological effects is primarily through its ability to form host-guest complexes with lipids and other biomolecules. This interaction facilitates the solubilization of hydrophobic compounds, thereby enhancing their bioavailability and metabolic processing . The "three-point rule" model explains how cyclodextrins interact with guest molecules through hydrophobic and hydrogen bonding interactions, crucial for their biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.